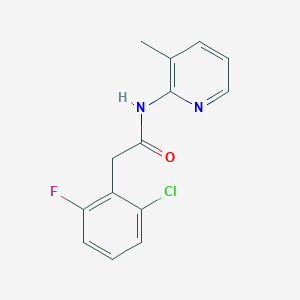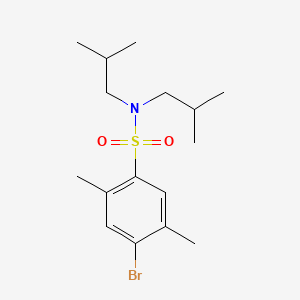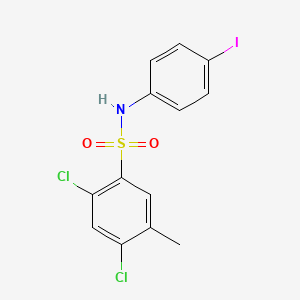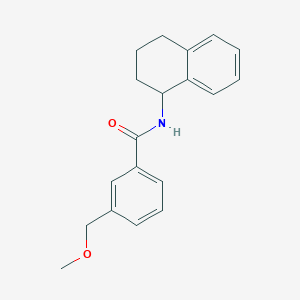
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain and inflammation signaling pathways.
Wirkmechanismus
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide is a competitive inhibitor of TRPV1, which binds to the channel's intracellular side and prevents its activation by various stimuli. This compound has been shown to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells and attenuate TRPV1-mediated pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of TRPV1, without affecting other TRP channels or ion channels. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity. This compound has been shown to have a half-life of around 6 hours in rats and to be metabolized by cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments, such as its high selectivity for TRPV1, good pharmacokinetic properties, and availability of commercial sources. This compound can be used in various in vitro and in vivo assays to study TRPV1 function and its role in pain and inflammation. However, this compound has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
For 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide research include:
- Further optimization of this compound structure and pharmacokinetic properties to improve its efficacy and safety.
- Investigation of this compound's effects in other pain and inflammation-related diseases, such as cancer pain, migraine, and arthritis.
- Study of this compound's effects on TRPV1 function in other tissues, such as the skin, gut, and respiratory system.
- Investigation of this compound's effects on other TRP channels and ion channels, to identify potential off-target effects and interactions.
- Development of this compound analogs and derivatives with improved selectivity and efficacy for TRPV1 inhibition.
Synthesemethoden
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetylpyridine, followed by the reaction with methylamine. The final product is obtained through purification and crystallization processes. The yield of this compound synthesis is around 30-40%, and the purity can reach up to 98%.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in pain and inflammation-related diseases. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, capsaicin, and inflammatory mediators. TRPV1 plays a crucial role in nociceptive signaling, and its overactivation has been implicated in chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
This compound has been shown to inhibit TRPV1 activation in vitro and in vivo, leading to the attenuation of pain and inflammation. This compound has been tested in various animal models of pain and inflammation, such as formalin-induced pain, carrageenan-induced paw edema, and neuropathic pain models. This compound has also been shown to have anti-inflammatory effects in models of acute lung injury and colitis.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-4-3-7-17-14(9)18-13(19)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODERYMFWTWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)



![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)

![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)


